
2-Ethoxy-4-(2-((4-ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Cloro benzoato de 2-etoxi-4-(2-((4-etil-anilino)(oxo)AC)carbohidrazonil)fenilo es un compuesto orgánico complejo con una fórmula molecular de C29H31N3O6.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 4-Cloro benzoato de 2-etoxi-4-(2-((4-etil-anilino)(oxo)AC)carbohidrazonil)fenilo típicamente implica varios pasos, incluida la formación de compuestos intermedios. Las condiciones de reacción a menudo requieren temperaturas específicas, solventes y catalizadores para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El proceso puede incluir pasos como purificación, cristalización y control de calidad para garantizar que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Cloro benzoato de 2-etoxi-4-(2-((4-etil-anilino)(oxo)AC)carbohidrazonil)fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, halógenos). Las condiciones de reacción pueden variar según el producto deseado, pero típicamente implican temperaturas controladas, solventes y catalizadores .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El 4-Cloro benzoato de 2-etoxi-4-(2-((4-etil-anilino)(oxo)AC)carbohidrazonil)fenilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-Cloro benzoato de 2-etoxi-4-(2-((4-etil-anilino)(oxo)AC)carbohidrazonil)fenilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen:
- 4-Cloro benzoato de 2-etoxi-4-(2-((4-fluoro-anilino)(oxo)AC)carbohidrazonil)fenilo
- 4-Cloro benzoato de 2-etoxi-4-(2-((4-etoxi-anilino)(oxo)AC)carbohidrazonil)fenilo .
Singularidad
Lo que distingue al 4-Cloro benzoato de 2-etoxi-4-(2-((4-etil-anilino)(oxo)AC)carbohidrazonil)fenilo es su combinación única de grupos funcionales y características estructurales, que contribuyen a sus distintas propiedades químicas y biológicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica e industrial .
Propiedades
Número CAS |
769153-18-6 |
|---|---|
Fórmula molecular |
C26H24ClN3O5 |
Peso molecular |
493.9 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H24ClN3O5/c1-3-17-5-12-21(13-6-17)29-24(31)25(32)30-28-16-18-7-14-22(23(15-18)34-4-2)35-26(33)19-8-10-20(27)11-9-19/h5-16H,3-4H2,1-2H3,(H,29,31)(H,30,32)/b28-16+ |
Clave InChI |
RYZDCXHBDKCXDQ-LQKURTRISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OCC |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12013522.png)

![N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12013535.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013543.png)
![(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12013548.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)


![4-chloro-2-hydroxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12013566.png)
![ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013587.png)


